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Compound of Interest

Compound Name: Cremastranone

Cat. No.: B15577807

An Objective Guide for Researchers in Oncology and Drug Development

Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra
appendiculata, has emerged as a significant compound in medicinal chemistry due to its potent
anti-angiogenic and anti-cancer properties.[1][2] Its ability to inhibit key processes in tumor
growth has driven research into its therapeutic potential. However, limitations such as low
bioavailability have spurred the development of synthetic Cremastranone and a variety of its
analogues, designed to enhance pharmacological profiles and efficacy.[2] This guide provides
a detailed comparison of natural Cremastranone versus its synthetic counterparts, supported
by experimental data, methodologies, and pathway visualizations.

Physicochemical Properties: Natural vs. Synthetic

The first total synthesis of racemic Cremastranone produced a compound whose chemical
shifts in *H- and 3C-NMR spectra match those of the natural product.[3] While the natural form
has a specific stereochemistry at the C3 position that has not yet been reported, the synthetic
version is a racemic mixture.[3] From a fundamental physicochemical standpoint, the core
molecular structure and properties are identical.
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Property Value Reference

5,7-dihydroxy-3-[(3-hydroxy-4-

methoxyphenyl)methyl]-6-
IUPAC Name _ [1]
methoxy-2,3-dihydrochromen-

4-one
Chemical Formula C1sH1807 [1]
Molecular Weight 346.34 g/mol [1]
Appearance Solid [1]

Comparative Biological Activity

While structurally similar, synthetic Cremastranone and its derivatives often exhibit different
biological potencies. The first synthetic racemic Cremastranone showed a slightly higher
potency (Glso = 377 nM) in Human Umbilical Vein Endothelial Cells (HUVECSs) compared to the
reported value for the natural isolate (Glso = 1.5 uM), a difference that could be attributed to
variations in assay methods or compound purity.[3]

Synthetic derivatives have been engineered to further enhance cytotoxicity. Modifications on
the A and B rings of the homoisoflavanone structure have led to compounds with significantly
improved anti-proliferative effects in various cancer cell lines.[4][5] For instance, the derivatives
SH-19027 and SHA-035 show potent cytotoxic activity in colorectal cancer cells at nanomolar
concentrations.[6]
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. Assay ICs0 | Glso
Compound Type Cell Line ] Reference
Duration (uM)
Cremastrano -~
Natural HUVEC Not Specified 1.5 [3]
ne
(#)-
Cremastrano Synthetic HUVEC Not Specified  0.377 [2][3]
ne
(-
Cremastrano Synthetic HREC Not Specified  0.217 [2]
ne
Synthetic
SH-19027 o HCT116 48h 0.05 [6]
Derivative
Synthetic
SH-19027 o LoVo 48h 0.05 [6]
Derivative
Synthetic
SHA-035 o HCT116 48h 0.05 [6]
Derivative
Synthetic
SHA-035 o LoVo 48h 0.05 [6]
Derivative
Synthetic
SH-17059 o T47D 72h ~0.1 [6]
Derivative
Synthetic
SH-17059 o ZR-75-1 72h ~0.1 [6]
Derivative

Structure-Activity Relationship (SAR) Insights:

e A-Ring Modifications: The substitution at the C6 position is crucial. Replacing the methoxy

group of the parent synthetic compound SH-17059 with a hydroxyl group (SH-19017) results

in a significant loss of cytotoxic activity.[5]

e B-Ring Modifications: The 5,6,7-trimethoxy and 4'-methoxy moieties are essential for

cytotoxic activity.[4] The introduction of fluoro and bulky carbamate moieties as surrogates

for the hydroxyl group at the C3' position can be beneficial.[4]
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Mechanism of Action: A Shared Pathway

Both natural Cremastranone and its synthetic derivatives exert their anti-cancer effects
through a multi-faceted approach, primarily by inducing cell cycle arrest, promoting
programmed cell death (apoptosis), and inhibiting angiogenesis.[7]

1. Cell Cycle Arrest: A primary mechanism is the halting of the cell cycle at the G2/M transition
phase.[7][8] This is achieved by upregulating the cyclin-dependent kinase inhibitor p21, which
in turn inhibits the Cyclin B1/CDK1 complex essential for entry into mitosis.[8]

_______ progression M Phase
mmm—————————— (Mitosis)
1
Cremastranone induces inhibits Cyclin B1/ CDK1 inhibiti |
(Natural & Synthetic) Complex inhibition |
W

Click to download full resolution via product page
Caption: Cremastranone-induced G2/M cell cycle arrest pathway.

2. Anti-Angiogenesis: Cremastranone inhibits the formation of new blood vessels, a process
critical for tumor growth and metastasis.[7] It achieves this by suppressing the proliferation,
migration, and tube formation of endothelial cells.[3] The synthetic analogue SH-11052 has
been shown to block pathways mediated by key pro-angiogenic factors TNF-a and VEGF.[2]

Experimental Protocols & Methodologies

The evaluation of Cremastranone and its derivatives relies on a series of standardized in vitro
assays.
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Caption: Experimental workflow for synthesis and biological evaluation.
Protocol 1: Cell Viability Assay (WST-1)
This protocol assesses the cytotoxic effects of Cremastranone derivatives.[6]

o Cell Seeding: Seed cancer cells (e.g., HCT116, LoVo) into a 96-well plate at a density of
2,500-5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO: to allow for attachment.[6]

o Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium
in the wells with 100 pL of the diluted compound solutions. Include vehicle (DMSO) and
untreated controls.[6]
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Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6]

WST-1 Reagent Addition: Add 10 pL of WST-1/EZ-Cytox reagent to each well and incubate
for 2 hours at 37°C.[6]

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Cell viability
is calculated as a percentage relative to the untreated control.[6]

Protocol 2: Cell Cycle Analysis via Flow Cytometry
This method determines the percentage of cells in different phases of the cell cycle.[5]

Cell Treatment: Seed cells and treat with Cremastranone derivatives for the desired
duration.

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-
buffered saline (PBS).

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at
least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution
containing Propidium lodide (PI) and RNase A.

Analysis: Analyze the DNA content of the stained cells using a flow cytometer to quantify the
distribution of cells in GO/G1, S, and G2/M phases.[5]

Protocol 3: Synthesis of Racemic Cremastranone
The first total synthesis provides a scalable method for producing Cremastranone.[3]

« Aldol Condensation: An initial aldol condensation is performed between an appropriate 6'-
hydroxy-2',3',4'-trimethoxy-acetophenone and 3-benzyloxy-4-methoxybenzaldehyde to form
a chalcone.[3]

o Catalytic Hydrogenation: The resulting chalcone undergoes catalytic hydrogenation to form a
dihydrochalcone.[3]
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e Cyclization: The dihydrochalcone is cyclized with formaldehyde to form the 4-chromanone
ring structure. Byproducts can be treated with K2COs to yield the desired product.[3]

» Selective Demethylation: The final and most critical step involves the selective demethylation
of two methyl ether groups using 2 equivalents of trimethylsilyl iodide (TMSI) to yield (*)-
Cremastranone.[3][9]

« Purification: The final product is purified using silica gel column chromatography.[10]
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Click to download full resolution via product page

Caption: General synthetic route to Cremastranone.

Conclusion

The study of Cremastranone presents a compelling case of natural product-inspired drug
discovery. While natural Cremastranone established the foundational anti-angiogenic and anti-
proliferative activities, its synthetic accessibility has been a crucial breakthrough.[3] The
synthesis not only provides a scalable source for research but also opens the door to extensive
structural modifications. The resulting synthetic derivatives have demonstrated superior
potency in cancer cell lines, highlighting the potential to optimize the therapeutic index of this
promising class of compounds.[4][6] Future research will likely focus on further refining these
synthetic analogues to improve their pharmacological properties and translate their therapeutic
promise into effective clinical treatments for cancer.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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